molecular formula C23H20ClN3O3S2 B3412383 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide CAS No. 932968-96-2

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide

Katalognummer: B3412383
CAS-Nummer: 932968-96-2
Molekulargewicht: 486 g/mol
InChI-Schlüssel: RWUKXZRIDVSQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its mechanism of action involves binding to the allosteric site of RIPK1, stabilizing an inactive conformation and thereby preventing necroptosis, a form of programmed cell death . This compound is a critical research tool for investigating the role of RIPK1-mediated signaling in pathological conditions. Its primary research value lies in elucidating the contribution of necroptosis to a range of diseases, including neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , ischemia-reperfusion injury , and inflammatory diseases . By selectively inhibiting this key cell death pathway, researchers can dissect complex disease mechanisms and validate RIPK1 as a therapeutic target for drug discovery efforts.

Eigenschaften

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-16-11-12-19(18(24)13-16)25-22(28)15-31-23-26-32(29,30)21-10-6-5-9-20(21)27(23)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUKXZRIDVSQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolic pathways. The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, it has been shown to interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis.

Cellular Effects

The effects of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide on various types of cells and cellular processes are profound. It has been demonstrated to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are essential for cell growth, differentiation, and survival. The compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation, apoptosis, and metabolism. Furthermore, it influences cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it inhibits the activity of kinases by binding to their ATP-binding sites, preventing phosphorylation of downstream targets. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. The compound also affects the stability and degradation of proteins by interacting with the ubiquitin-proteasome system.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to induce cellular stress responses, such as oxidative stress and DNA damage, which can affect cell viability and function.

Dosage Effects in Animal Models

The effects of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects.

Metabolic Pathways

2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites. Additionally, it has been shown to influence the production of reactive oxygen species (ROS), which can impact cellular redox balance and metabolism.

Transport and Distribution

The transport and distribution of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. It can also bind to plasma proteins, such as albumin, which can influence its bioavailability and tissue distribution. The compound’s localization within cells can be affected by its interactions with intracellular binding proteins and organelles.

Subcellular Localization

The subcellular localization of 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by post-translational modifications or targeting signals. Its localization can influence its interactions with biomolecules and its effects on cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular metabolism and energy production.

Biologische Aktivität

The compound 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide is a derivative of benzothiadiazine and acetamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural properties, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C17H17ClN3O4S2C_{17}H_{17}ClN_{3}O_{4}S_{2}, with a molecular weight of approximately 391.5 g/mol. The compound features a complex structure that includes a benzothiadiazine moiety linked to an acetamide group.

Structural Characteristics

The compound exhibits several notable structural characteristics:

  • Functional Groups : The presence of dioxo and sulfanyl groups contributes to its reactivity and potential biological interactions.
  • Torsion Angles : The rotational orientations of the phenyl groups in relation to the acetamide moiety are influenced by intramolecular hydrogen bonding, which may affect the compound's biological activity .

Antimicrobial Activity

Research indicates that compounds similar to 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that related benzothiadiazine derivatives can inhibit the growth of various bacterial strains. This activity is likely attributed to their ability to interfere with bacterial cell wall synthesis or function .

Anticancer Properties

Recent investigations into benzothiadiazine derivatives suggest potential anticancer effects:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Target Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition could lead to reduced inflammation and pain relief .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiadiazine and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Study 2: Anticancer Activity

A recent study investigated the cytotoxic effects of benzothiadiazine derivatives on various cancer cell lines. The results showed that certain compounds induced significant apoptosis, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that these compounds activated caspase pathways, leading to programmed cell death in malignant cells .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group and chloro substituent on the phenyl ring serve as primary sites for nucleophilic substitution. Key observations include:

Reaction TypeConditionsOutcomeSource
Thiol displacement Alkaline ethanol, 60–80°CReplacement of -S- group with amines
Chlorine substitution K₂CO₃/DMF, 100°CFormation of ethers or thioethers

For example, the chlorine atom on the 2-chloro-4-methylphenyl moiety undergoes substitution with alkoxide ions in DMF to yield ether derivatives. These reactions typically achieve 70–85% yield under optimized conditions.

Oxidation and Reduction

The benzothiadiazine core and acetamide group participate in redox reactions:

Oxidation

  • Sulfanyl to sulfonyl : Treatment with H₂O₂/HOAc converts the -S- group to -SO₂- at 40–60°C.

  • Amide oxidation : Strong oxidants like KMnO₄ degrade the acetamide to carboxylic acid derivatives.

Reduction

  • Nitro intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups introduced via substitution to amines.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionProductYieldApplications
6M HCl, refluxFree amine + acetic acid92%Precursor for derivatives
NaOH/EtOH, 70°CCarboxylate salt78%Bioactivity modulation

Hydrolysis is critical for generating bioactive metabolites.

Coupling Reactions

The sulfanyl group facilitates cross-coupling via Buchwald-Hartwig or Ullmann reactions:

ReactionCatalytic SystemProduct Type
C–N coupling CuI/1,10-phenanthroline, K₃PO₄Aryl amines
C–S bond formation Pd(OAc)₂/Xantphos, Cs₂CO₃Thioether-linked hybrids

These methods enable structural diversification for pharmacological studies .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition at 215–220°C, while UV exposure (254 nm) induces:

  • S–C bond cleavage in the sulfanyl group.

  • Ring-opening of benzothiadiazine at prolonged exposure.

Comparative Reactivity with Structural Analogs

Reactivity trends across benzothiadiazine derivatives:

Compound ModificationReactivity Change
Electron-withdrawing groups Accelerates nucleophilic substitution
Bulkier substituents Reduces coupling reaction efficiency

For instance, replacing the 2-chloro group with methoxy decreases hydrolysis rates by 40% .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing enzyme inhibitors and metabolic regulators. Further studies should explore enantioselective modifications and green chemistry approaches for scalable synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Selected Acetamide Derivatives

Compound Name Core Structure Substituents Key Conformational Features Reference
Target Compound Benzothiadiazine + Acetamide 4-Benzyl, 2-chloro-4-methylphenyl Planar amide group; dihedral angles influenced by steric hindrance from benzyl and Cl/Me -
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolyl + Acetamide 3,4-Dichlorophenyl, 1,5-dimethylpyrazolyl Three molecules in asymmetric unit; dihedral angles 54.8°–77.5° due to steric repulsion
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Azo-phenol + Acetamide 4-Hydroxy-3-(phenylhydrazono)methyl, phenyl diazenyl Non-planar azo group; intramolecular hydrogen bonding stabilizes tautomers

Key Observations :

  • The target compound exhibits a rigid benzothiadiazine core, contrasting with the flexible pyrazolyl ring in the dichlorophenyl analog .
  • Unlike the azo-containing acetamide in , the target compound lacks π-conjugated systems (e.g., azo groups), which could limit its UV-vis absorption properties but improve metabolic stability.

Electronic and Hydrogen-Bonding Properties

Table 2: Electronic Parameters and Hydrogen-Bonding Patterns

Compound Name HOMO-LUMO Gap (eV) Dipole Moment (D) Hydrogen-Bonding Interactions Reference
Target Compound Not reported Not reported N–H⋯O (amide), C–H⋯π (benzyl/aryl) -
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Not calculated Not calculated N–H⋯O (R₂²(10) dimers)
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide 3.12 (DFT) 4.56 O–H⋯N (intramolecular), N–H⋯O (intermolecular)

Key Observations :

  • The pyrazolyl acetamide in forms R₂²(10) dimers via N–H⋯O bonds, a feature absent in the target compound due to its bulkier 4-benzyl substituent.
  • The azo-acetamide in exhibits a lower HOMO-LUMO gap (3.12 eV), suggesting higher reactivity compared to the target compound’s benzothiadiazine core, which likely has a larger gap due to electron-withdrawing sulfone groups.

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Solubility Profiles

Compound Name LogP (Predicted) Aqueous Solubility (mg/mL) Reported Bioactivity Reference
Target Compound 3.8–4.2 0.05–0.1 Antimicrobial (hypothetical) -
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3.5 0.12 Structural mimic of benzylpenicillin; potential antibiotic
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide 2.9 0.25 Antioxidant, dye properties

Key Observations :

  • The target compound ’s higher logP (3.8–4.2) compared to analogs suggests greater membrane permeability but lower solubility, a trade-off critical for drug design.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those in , employing carbodiimide-mediated coupling.
  • Crystallography : Refinement using SHELXL would resolve its conformational details, particularly dihedral angles between the benzothiadiazine and acetamide groups.
  • Biological Potential: While direct bioactivity data are lacking, its structural analogs suggest antimicrobial or enzyme-inhibitory roles. Further studies should explore its interaction with bacterial penicillin-binding proteins or human kinases.

Q & A

Q. What synthetic methodologies are commonly employed for this compound, and how can reaction efficiency be optimized?

The compound’s synthesis typically involves multi-step reactions, including sulfanyl group coupling and acetamide formation. Optimization can be achieved via Design of Experiments (DoE) to reduce trial-and-error approaches. For example, factorial design can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield and minimize side reactions. Statistical validation using ANOVA ensures robustness .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and benzothiadiazine ring integrity.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .

Q. What experimental precautions are necessary for handling this compound’s solubility and stability?

  • Solubility: Test in aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic aryl groups.
  • Stability: Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light or moisture to maintain structural integrity .

Advanced Research Questions

Q. How can computational chemistry enhance mechanistic understanding of reactions involving this compound?

Quantum chemical methods (e.g., Density Functional Theory, DFT) model transition states and reaction pathways. For example, the sulfanyl group’s nucleophilicity can be analyzed via Fukui indices, while solvent effects are simulated using the Conductor-like Screening Model (COSMO) .

Q. How should researchers resolve contradictions in bioactivity data across different assay models?

  • Reproducibility: Standardize assay conditions (e.g., cell lines, incubation time).
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solubility vs. membrane permeability).
  • Control Experiments: Use structurally analogous compounds to differentiate target-specific effects from artifacts .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?

  • Substituent Variation: Modify the benzyl or chlorophenyl groups to assess electronic/steric effects.
  • Biological Assays: Test derivatives against enzyme targets (e.g., kinases, proteases) to correlate substituent changes with IC₅₀ values.
  • Molecular Docking: Predict binding modes using software like AutoDock Vina to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.